molecular formula C16H24O2 B1607265 Benzyl nonanoate CAS No. 6471-66-5

Benzyl nonanoate

Cat. No. B1607265
CAS RN: 6471-66-5
M. Wt: 248.36 g/mol
InChI Key: KVIQEJMWUXBBQJ-UHFFFAOYSA-N
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Description

Benzyl nonanoate is an organic compound with a chemical formula C15H24O2. It is a clear, colorless liquid with a sweet, floral odor. Benzyl nonanoate is widely used in the fragrance industry due to its pleasant aroma. However, recent scientific research has revealed its potential applications in various fields, including medicine, cosmetics, and agriculture.

Scientific Research Applications

Biocatalysis and Chemical Synthesis

  • Biocatalysis of Aromatic Esters

    Research demonstrates the synthesis of aromatic esters, such as benzyl propionate, which shares structural similarities with benzyl nonanoate, through biocatalysis. Immobilized enzymes like Candida antarctica lipases are used for esterification, providing a biotechnological route for producing aromatic esters (Sá et al., 2018).

  • Renewable Alcohol Production

    The synthesis of benzyl alcohol via engineered Escherichia coli using glucose showcases the potential of biotechnological methods in producing benzyl-based compounds. This process may be relevant for the synthesis of related compounds like benzyl nonanoate (Pugh et al., 2015).

Environmental and Toxicological Studies

  • Metabolism of Aromatic Compounds

    A study on the metabolism of nonylphenol, a compound structurally related to benzyl nonanoate, reveals the role of cytochrome P450 in its biotransformation. This research contributes to understanding the environmental fate and biological interactions of similar aromatic compounds (Tezuka et al., 2007).

  • Stability in Solvents

    The stability of vanillyl nonanoate in various solvents has been studied, providing insights into the stability and decomposition mechanisms of similar nonanoate esters, including benzyl nonanoate (Sutoh et al., 2001).

Catalysis and Chemical Reactions

  • Esterification and Polymerization

    Research into the esterification of benzyl alcohol and similar compounds contributes to the understanding of reactions that may be involved in the synthesis or modification of benzyl nonanoate (Kricheldorf et al., 2000).

  • Oxidation of Benzyl Alcohol

    Studies on the oxidation of benzyl alcohol to benzaldehyde provide insights into chemical processes that could be relevant for the oxidation of related compounds, like benzyl nonanoate (Sankar et al., 2014).

Safety And Hazards

  • GRAS (Generally Recognized as Safe) : The Flavor and Extract Manufacturers Association (FEMA) has evaluated Benzyl nonanoate as safe for use in food flavorings .

: FEMA Flavor Library - Benzyl nonanoate

properties

IUPAC Name

benzyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-10-13-16(17)18-14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIQEJMWUXBBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215058
Record name Benzyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet, floral aroma
Record name Benzyl nonanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2043/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Benzyl nonanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2043/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.953-0.959 (20°)
Record name Benzyl nonanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2043/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Benzyl nonanoate

CAS RN

6471-66-5
Record name Phenylmethyl nonanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6471-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl nonanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl nonan-1-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL NONANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MCG3KKQ5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
K Sutoh, K Kobata, T Watanabe - Journal of agricultural and food …, 2001 - ACS Publications
… In our preliminary experiment, no decomposition of benzyl nonanoate occurred in any solvents. Therefore, it is apparent that the substitution groups in the benzene ring of capsinoid …
Number of citations: 63 pubs.acs.org
Y Ueyama, S Hashimoto, H Nii… - Flavour and fragrance …, 1990 - Wiley Online Library
The essential oil of the flower concrete of Chimonanthus praecox Link. (Calycanthaceae) from China has been investigated by a combination of chromatographic and spectroscopic …
Number of citations: 25 onlinelibrary.wiley.com
IH Suffet, V Decottignies, Y Zhou… - Water Environment …, 2023 - Wiley Online Library
There are many products in the market advertised as masking agents used to overpower strong nuisance odors, such as in or around water resource recovery facilities, solid waste …
Number of citations: 1 onlinelibrary.wiley.com
Y Ueyama, S Hashimoto, H Nii… - Flavour and fragrance …, 1990 - Wiley Online Library
The volatile constituents of Shi Mei (Rosa davurica Pall.) flower concrete have been investigated by a combination of chromatographic and spectroscopic methods. This essential oil …
Number of citations: 19 onlinelibrary.wiley.com
JW Firman, A Patel, M Date, MTD Cronin… - Computational …, 2018 - Elsevier
Aryl alcohol alkyl carboxylic acid esters constitute a wide-employed class of fragrance materials. Outcomes presented within this study illustrate formulation of a read-across protocol for …
Number of citations: 8 www.sciencedirect.com
IG Sipes, M DiNovi, JC Larsen… - WHO FOOD ADDITIVES …, 2011 - inchem.org
The Committee evaluated eight additional flavouring agents belonging to the group of benzyl derivatives that was previously evaluated. The structural feature common to all members of …
Number of citations: 8 inchem.org
MSM Saleh, J Jalil, S Zainalabidin, AY Asmadi… - International Journal of …, 2021 - mdpi.com
… biglobosa [109], while a new phenylpropanoid is elucidated as 4-(3-hydroxypropyl)benzyl nonanoate from the leaves of P. javanica [110]. Isolation of compounds 42–43 for the first time …
Number of citations: 42 www.mdpi.com
M Hadavi, A Eidy, R Assadzadeh… - Journal of Medicinal …, 2021 - jmpb.areeo.ac.ir
Chamomile has several variants, such as Anthemis Susiana Nábělek, Matricaria chamomilla L., Chamomilla recutita (L.) Rauschert, Matricaria suaveolens Koch and etc. Medicinal …
Number of citations: 12 jmpb.areeo.ac.ir
O Jovanović, N Radulović, G Stojanović… - Journal of Essential …, 2009 - Taylor & Francis
The volatile constituents of the aerial parts of Centaurium erythraea Rafn obtained by hydrodistillation were analyzed by GC and GC/MS. Two hundred and thirty two constituents …
Number of citations: 27 www.tandfonline.com
CSJ Walpole, R Wrigglesworth, S Bevan… - Journal of medicinal …, 1993 - ACS Publications
A series of compounds incorporating replacements for theamide bond “B-region” moiety of capsaicin have been synthesized, including vanillylamides and esters, homovanillic acid …
Number of citations: 149 pubs.acs.org

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